molecular formula C18H28N4O4 B5698380 3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide

Cat. No.: B5698380
M. Wt: 364.4 g/mol
InChI Key: XWERRRRCRGVXSS-CPNJWEJPSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methyl group and a propanamide moiety linked to a trimethoxyphenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common route includes the reaction of 4-methylpiperazine with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with 3-bromopropanamide to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the Schiff base.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide is unique due to its specific structural features, such as the combination of a piperazine ring with a trimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-21-7-9-22(10-8-21)6-5-17(23)20-19-13-14-11-15(24-2)18(26-4)16(12-14)25-3/h11-13H,5-10H2,1-4H3,(H,20,23)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWERRRRCRGVXSS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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